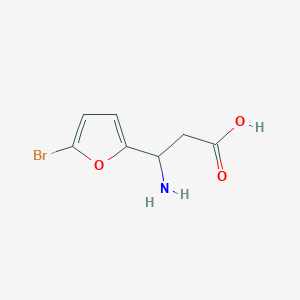
2-Acetoxy-3'-chlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Nonlinear Optical Materials
Research on organic single crystals, such as 2-amino-5-chlorobenzophenone, demonstrates the potential of related benzophenone compounds in the development of nonlinear optical materials. These materials exhibit second harmonic generation, a property critical for various optical applications, indicating that similar compounds might share beneficial optical properties (Babu et al., 2004).
Biocatalysis and Bio-Based Chemical Production
In the field of biocatalysis, engineered Bacillus subtilis has been utilized for the efficient production of acetoin, a platform chemical with extensive applications. This highlights the potential for using related benzophenone compounds in bio-based production processes, leveraging microbial systems for the synthesis of valuable chemicals (Bao et al., 2014).
Environmental and Analytical Chemistry
Studies on the metabolism of UV-filter benzophenone-3 and its impact on endocrine-disrupting activity provide insights into the environmental behavior of related compounds. Understanding the degradation pathways and toxicological profiles of these compounds is crucial for assessing their environmental impact and safety (Watanabe et al., 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from related benzophenone compounds underscore the significance of these chemicals in developing new pharmaceuticals and materials with potential biological activities (Fuloria et al., 2009).
Photopolymerization and Material Science
Research on cyclic acetals as co-initiators for bimolecular photoinitiating systems involving benzophenone derivatives demonstrates the role of related compounds in polymer science. These studies contribute to the development of advanced materials through photopolymerization techniques (Shi et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound may interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Based on its structural similarity to benzodiazepines, it may interact with certain receptors in the nervous system
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways . For instance, benzodiazepines are known to modulate the GABAergic neurotransmission system .
Pharmacokinetics
Its molecular weight of 2747 suggests that it may have suitable properties for absorption and distribution
Result of Action
Based on its structural similarity to benzodiazepines, it may have potential effects on the nervous system
Propiedades
IUPAC Name |
[2-(3-chlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZACLYHWFGDQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641563 |
Source


|
| Record name | 2-(3-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-3'-chlorobenzophenone | |
CAS RN |
890099-10-2 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](3-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)


![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)







